N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide
Description
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Properties
IUPAC Name |
N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-11(14(3,4)5)7-10(2)13(9)16-12(17)8-15/h6-7H,8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFKLNNEJUMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide, a chloroacetamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H24ClN
- Molecular Weight : 281.82 g/mol
- Melting Point : Approximately 150-151 °C
- Boiling Point : Estimated around 316.8 °C
- Density : Estimated at 1.1363 g/cm³
- Storage Conditions : Recommended at room temperature
Chloroacetamides, including this compound, are known to interact with various biological targets through covalent modification. This compound specifically targets thiol groups in proteins, which can lead to enzyme inhibition and modulation of cellular pathways. For instance, studies have shown that chloroacetamido compounds can inhibit glutaredoxin 1 (Grx1), an enzyme involved in redox regulation and cellular defense against oxidative stress .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of chloroacetamides have demonstrated activity against a range of fungal pathogens, with minimum inhibitory concentration (MIC) values indicating effective antifungal action. In particular, studies have highlighted the efficacy of related compounds against Trichophyton asteroides, suggesting potential therapeutic applications in treating dermatomycosis and candidiasis .
Anti-inflammatory Properties
This compound is also being investigated for its anti-inflammatory effects. Similar chloroacetamido compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. The mechanism often involves modulation of signaling pathways such as NF-kB and MAPK pathways .
Case Studies and Research Findings
-
Study on Enantiomeric Separation :
A study utilized N-(2,6-Dimethylphenyl)chloroacetamide in the enantiomeric separation of tocainide using gas-liquid chromatography. This application underscores the compound's utility in analytical chemistry and pharmacokinetics . -
Inhibition Studies :
Research involving a library of electrophilic compounds found that chloroacetamides could selectively inhibit Grx1 activity through covalent modification, demonstrating their potential as therapeutic agents targeting oxidative stress-related diseases . -
Synthesis and Characterization :
Various synthetic routes have been explored to produce this compound efficiently. These methods often involve the reaction of 2,6-dimethylaniline derivatives with chloroacetyl chloride under controlled conditions to yield high-purity products suitable for biological testing .
Summary Table of Biological Activities
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating strong antibacterial properties .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases .
3. Anticancer Activity
this compound has shown promise in anticancer research. In particular, derivatives have been tested against human cancer cell lines, such as MCF7 (breast cancer), exhibiting selective cytotoxicity while sparing normal cells . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation .
Case Studies
Chemical Reactions Analysis
Substitution Reactions
The chloro group in the compound undergoes substitution reactions, such as Finkelstein halogen exchange (Cl → I), which is critical for further functionalization. For example, converting 2-chloroacetamide to 2-iodoacetamide enhances reactivity in subsequent coupling reactions .
Coupling Reactions
The compound participates in nucleophilic coupling with secondary amines (e.g., piperazine) to form derivatives with potential therapeutic applications. A representative protocol includes:
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Reaction with piperazine in ethanol under reflux
| Reaction Type | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperazine coupling | Piperazine, EtOH | Reflux (80°C, 2–3 hours) | 63–99% | |
| Finkelstein reaction | NaI, acetone | Room temperature | N/A |
Reaction Mechanism Insights
The tert-butyl and dimethyl substituents on the phenyl ring modulate reactivity through steric effects and electron-donating inductive effects , potentially stabilizing intermediates during substitution or coupling reactions . Spectroscopic analysis (NMR/IR) confirms structural integrity post-reaction.
Key Findings and Challenges
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Versatile synthesis : Multiple solvents (ethanol, isopropyl alcohol) and bases (NaOH, DIPEA) enable flexibility in reaction design .
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Yield optimization : Prolonged reflux and precise pH control (5.0–5.5 during workup) are critical for maximizing purity .
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Limitations : Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating extended reaction times.
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing derivatives with tailored biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
